

# Application Notes and Protocols: Synthesis of N-allyl-2-chloropropanamide

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## Compound of Interest

Compound Name: *N*-allyl-2-chloropropanamide

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## Abstract

This document provides a detailed experimental protocol for the synthesis of **N-allyl-2-chloropropanamide**, a valuable building block in organic synthesis. The protocol is based on the Schotten-Baumann reaction, a reliable method for the acylation of primary amines. This procedure outlines the reaction of allylamine with 2-chloropropionyl chloride in the presence of a base to yield the desired amide. Included are a comprehensive materials list, step-by-step instructions for the synthesis and purification, and expected characterization data. Additionally, a workflow diagram and a table of reactants and products are provided for clarity and ease of use in a research and development setting.

## Introduction

**N-allyl-2-chloropropanamide** is a bifunctional molecule containing both an allyl group and a reactive chloroamide moiety. This combination of functional groups makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The allyl group can undergo various transformations, such as addition reactions and cross-coupling, while the chloroamide provides a site for nucleophilic substitution. The synthesis described herein utilizes the robust and widely applicable Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.<sup>[1][2][3][4]</sup>

## Experimental Protocol

### Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
Allylamine	≥98%	Sigma-Aldrich	Corrosive, flammable liquid
2-Chloropropionyl chloride	≥97%	Sigma-Aldrich	Corrosive, reacts with water
Triethylamine (TEA)	≥99%	Sigma-Aldrich	Anhydrous
Dichloromethane (DCM)	Anhydrous, ≥99.8%	Sigma-Aldrich	
Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	Anhydrous	Fisher Scientific	
Hydrochloric Acid (HCl)	1 M aqueous solution	Fisher Scientific	
Sodium Bicarbonate (NaHCO <sub>3</sub> )	Saturated aqueous solution	Fisher Scientific	
Brine	Saturated aqueous solution of NaCl	Fisher Scientific	
Silica Gel	60 Å, 230-400 mesh	Sigma-Aldrich	For column chromatography
Ethyl Acetate	ACS Grade	Fisher Scientific	For chromatography
Hexanes	ACS Grade	Fisher Scientific	For chromatography

### Equipment

- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Dropping funnel

- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Standard laboratory glassware and consumables

## Synthesis Procedure

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve allylamine (1.0 eq, e.g., 1.0 g, 17.5 mmol) and triethylamine (1.2 eq, e.g., 2.9 mL, 21.0 mmol) in anhydrous dichloromethane (40 mL).
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition of Acyl Chloride:** Dissolve 2-chloropropionyl chloride (1.1 eq, e.g., 2.0 mL, 19.3 mmol) in anhydrous dichloromethane (10 mL) and add it to the dropping funnel. Add the 2-chloropropionyl chloride solution dropwise to the stirred allylamine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:**
  - Quench the reaction by adding 20 mL of water.
  - Transfer the mixture to a separatory funnel.
  - Wash the organic layer successively with 1 M HCl (2 x 20 mL), saturated NaHCO<sub>3</sub> solution (2 x 20 mL), and brine (1 x 20 mL).
  - Dry the organic layer over anhydrous sodium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure **N-allyl-2-chloropropanamide**.

## Data Presentation

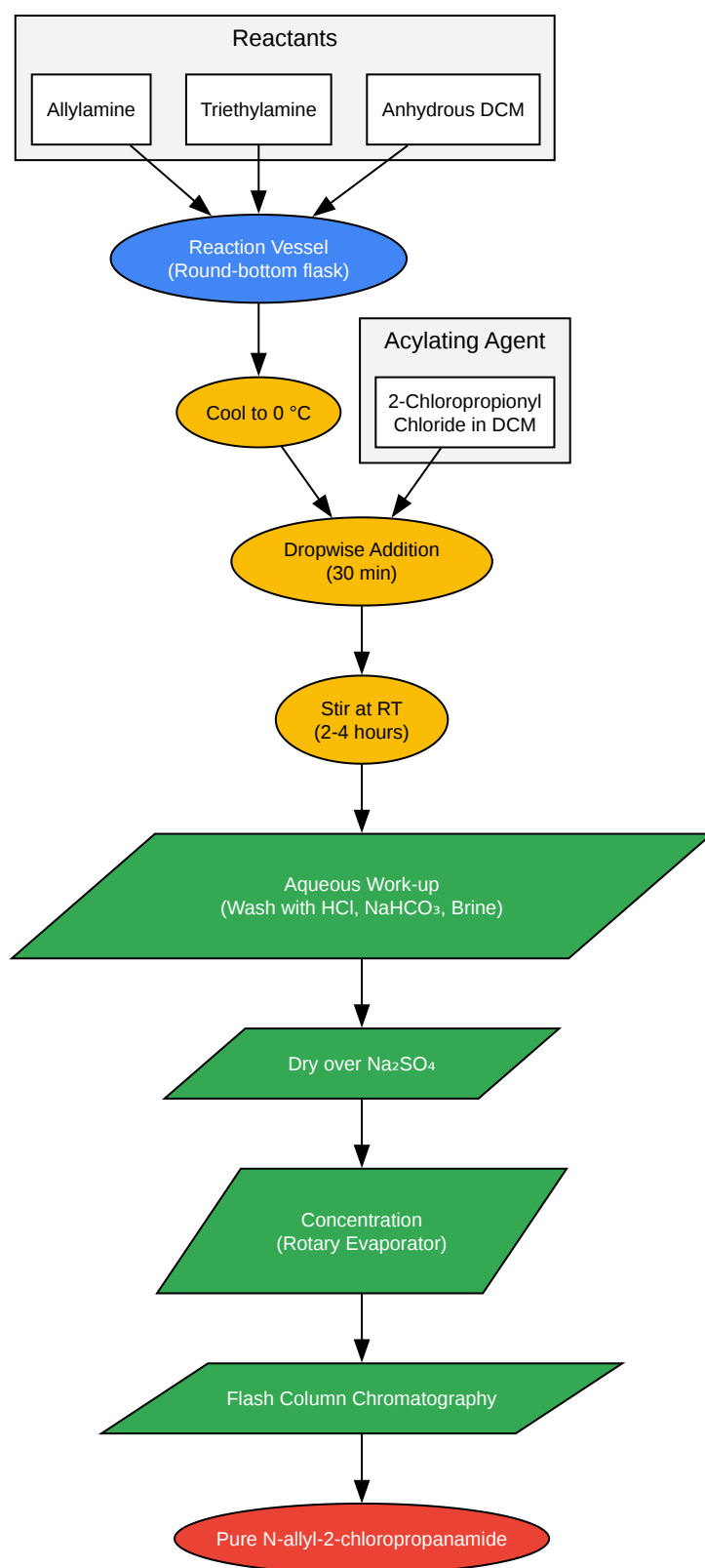
Table 1: Reactant and Product Information

Compound	Molecular Formula	Molar Mass (g/mol)	Moles (mmol)	Volume (mL)	Mass (g)	Stoichiometric Ratio
Allylamine	C <sub>3</sub> H <sub>7</sub> N	57.09	17.5	1.3	1.0	1.0
2-Chloropropionyl chloride	C <sub>3</sub> H <sub>4</sub> Cl <sub>2</sub> O	126.97	19.3	2.0	2.45	1.1
Triethylamine	C <sub>6</sub> H <sub>15</sub> N	101.19	21.0	2.9	2.13	1.2
N-allyl-2-chloropropanamide	C <sub>6</sub> H <sub>10</sub> ClNO	147.60	-	-	(Expected)	-

Table 2: Expected Physicochemical and Spectroscopic Data for **N-allyl-2-chloropropanamide**

Property	Expected Value
Appearance	Colorless to pale yellow oil or low-melting solid
Molecular Weight	147.60 g/mol [5][6]
Boiling Point	262.0 °C at 760 mmHg[5]
Density	1.052 g/cm <sup>3</sup> [5]
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	~ 6.0-5.8 (m, 1H, -CH=CH <sub>2</sub> ), ~ 5.3-5.1 (m, 2H, -CH=CH <sub>2</sub> ), ~ 4.5 (q, 1H, -CHCl-), ~ 4.0 (t, 2H, -NH-CH <sub>2</sub> -), ~ 1.7 (d, 3H, -CH(Cl)-CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 101 MHz) δ (ppm)	~ 170 (-C=O), ~ 133 (-CH=CH <sub>2</sub> ), ~ 117 (-CH=CH <sub>2</sub> ), ~ 55 (-CHCl-), ~ 42 (-NH-CH <sub>2</sub> -), ~ 22 (-CH(Cl)-CH <sub>3</sub> )
IR (neat, cm <sup>-1</sup> )	~ 3300 (N-H stretch), ~ 3080 (C-H, sp <sup>2</sup> ), ~ 2980, 2940 (C-H, sp <sup>3</sup> ), ~ 1660 (C=O, amide I), ~ 1540 (N-H bend, amide II), ~ 990, 920 (C=C bend)
Purity (by GC-MS)	>95%
Expected Yield	70-85%

## Mandatory Visualization



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Caption: Experimental workflow for the synthesis of **N-allyl-2-chloropropanamide**.

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